molecular formula C3H6FNO2 B1672869 Fludalanine CAS No. 35523-45-6

Fludalanine

Número de catálogo: B1672869
Número CAS: 35523-45-6
Peso molecular: 108.09 g/mol
Clave InChI: UYTSRQMXRROFPU-LIIDHCAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La fludalanina se sintetiza a partir de D-fluoroalanina, un potente inhibidor de la alanina racemasa . La síntesis implica sustitución isotópica para ralentizar su metabolismo . La principal ruta sintética incluye los siguientes pasos:

Aplicaciones Científicas De Investigación

Antibiotic Potential

Fludalanine was initially recognized for its effectiveness against a range of bacteria, including those resistant to conventional antibiotics. It demonstrated significant activity against:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Showed potential against Escherichia coli and Pseudomonas aeruginosa.

Clinical studies revealed that this compound could be combined with other antibiotics (e.g., pentizidone) to enhance its efficacy and mitigate resistance mechanisms .

Preclinical Studies

In preclinical trials, this compound exhibited promising results in vitro against various bacterial strains. For instance, studies indicated that when combined with pentizidone, this compound's antibacterial activity was significantly enhanced, particularly in resistant strains .

Toxicity Concerns

Despite its initial promise, long-term toxicity studies revealed serious safety issues associated with this compound. Notably, rodent models showed vacuole formation in the brain, termed "spongy brain," attributed to one of this compound's metabolites. This metabolite's toxicity raised concerns about the compound's safety profile in humans .

Clinical Applications and Limitations

This compound was investigated as a candidate for treating multidrug-resistant tuberculosis (MDR-TB). Its ability to inhibit key enzymes involved in mycobacterial cell wall synthesis positioned it as a potential therapeutic agent . However, the adverse effects observed in animal models halted further clinical development.

Comparative Analysis of this compound and Other Antibiotics

The following table summarizes the comparative efficacy and safety profiles of this compound against other antibiotics:

AntibioticMechanism of ActionEfficacy Against Resistant StrainsSafety Profile
This compoundInhibits alanine racemaseModerateSignificant toxicity
D-CycloserineInhibits D-alanine synthesisHighModerate toxicity
VancomycinInhibits cell wall synthesisHighLow toxicity
PentizidoneInhibits D-alanine ligaseHighLow toxicity

Comparación Con Compuestos Similares

La fludalanina es única debido a su inhibición específica de la alanina racemasa y su novedoso mecanismo de acción . Los compuestos similares incluyen:

Estos compuestos comparten propiedades similares, pero difieren en sus aplicaciones específicas y vías metabólicas.

Actividad Biológica

Fludalanine, a derivative of D-alanine, has garnered attention for its biological activity, particularly in the context of antibiotic development. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential clinical applications.

This compound is characterized by the presence of a fluorine atom at the 2-position of the D-alanine structure. This modification enhances its interaction with bacterial enzymes, particularly alanine racemase, which is critical for bacterial cell wall synthesis. By inhibiting this enzyme, this compound disrupts the production of essential peptidoglycan components in bacterial cells, leading to impaired cell wall integrity and ultimately bacterial death .

Antibiotic Activity

This compound has been evaluated for its antibiotic properties in various studies. Notably:

  • In vitro Studies : Research indicates that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy was compared to traditional antibiotics like ceftazidime and cefuroxime, revealing comparable effectiveness under certain conditions .
  • Combination Therapy : When used in combination with other agents such as pentizidone, this compound demonstrated enhanced antibacterial effects. However, it was noted that this combination was generally less active than ceftazidime alone .

Toxicological Profile

Despite its promising antibacterial properties, this compound has raised concerns regarding safety:

  • Long-Term Toxicity : Studies have shown that metabolites of this compound can induce neurotoxicity in experimental models. This raises significant safety concerns that need to be addressed before clinical application .
  • Clinical Trials : Research into this compound's clinical applications faced setbacks due to adverse effects observed in Phase IIb trials. Consequently, further development was halted despite initial Phase I results suggesting potential benefits .

Table 1: Summary of Key Studies on this compound

Study TypeFindingsReference
In Vitro ActivityComparable activity to cefuroxime; less active than ceftazidime
Mechanism of ActionInhibits alanine racemase, disrupting bacterial cell wall synthesis
Toxicity AssessmentMetabolites cause neurotoxicity; safety concerns raised
Clinical TrialsPhase IIb trials discontinued due to adverse effects

Q & A

Basic Research Questions

Q. What is the hypothesized mechanism of action of Fludalanine, and how does deuterium incorporation influence its pharmacokinetics?

this compound, a deuterated antibiotic, was designed to inhibit bacterial alanine racemase, a critical enzyme for cell wall synthesis. Deuterium was incorporated to reduce metabolic degradation via the isotope effect, prolonging its half-life. However, Phase II trials revealed persistent toxic metabolites in patients, suggesting incomplete metabolic stabilization . Methodologically, deuterium’s impact can be assessed using in vitro hepatic microsomal assays paired with mass spectrometry to track metabolite formation.

Q. What methodological approaches identified toxic metabolites in this compound’s Phase II clinical trials?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy were pivotal in detecting hydroxylated and epoxide metabolites in patient serum. These techniques highlighted structural modifications linked to bronchial toxicity, underscoring the need for comprehensive metabolic profiling during preclinical development . Researchers should validate analytical methods with spiked controls and use longitudinal sampling to capture metabolite dynamics.

Q. Why did this compound fail in Phase II trials despite promising preclinical data?

Preclinical models (e.g., rodent and primate studies) underestimated human-specific metabolic pathways that generated toxic intermediates. The discrepancy emphasizes the importance of cross-species comparative metabolism studies and human-derived in vitro systems (e.g., organoids) to improve translatability .

Advanced Research Questions

Q. How can experimental designs address contradictions between this compound’s in vitro efficacy and in vivo toxicity?

A tiered approach is recommended:

  • Step 1: Use isotopic tracing (e.g., deuterium-labeled this compound) in human hepatocyte cultures to map metabolic pathways.
  • Step 2: Employ CRISPR-engineered bacterial strains to isolate resistance mechanisms that may alter drug-target binding.
  • Step 3: Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human exposure-toxicity relationships .

Q. What role does deuterium positioning play in this compound’s metabolic stability, and how can this be optimized?

Deuterium placement at vulnerable metabolic hotspots (e.g., benzylic or α-carbon positions) is critical. Researchers should use quantum mechanical calculations (e.g., density functional theory) to predict bond dissociation energies and prioritize deuterium substitution sites. Comparative studies with non-deuterated analogs can quantify isotope effects on clearance rates .

Q. How can researchers reconcile contradictory data on this compound’s bacterial kill kinetics versus host cytotoxicity?

  • Contradiction: this compound showed rapid bactericidal activity in vitro but induced dose-limiting toxicity in humans.
  • Resolution: Perform time-kill assays under physiologically relevant conditions (e.g., simulated lung fluid for bronchitis models) paired with transcriptomic analysis of host immune responses. This dual approach identifies thresholds where antimicrobial efficacy diverges from cytotoxic effects .

Q. What lessons from this compound’s development inform current deuterated drug research?

  • Key Insight: Deuteration does not universally mitigate toxicity; context-dependent metabolism requires rigorous in silico and in vitro screening.
  • Methodological Recommendation: Combine high-resolution metabolomics with machine learning to prioritize deuterated candidates with favorable metabolic inertia. Retrospective meta-analyses of failed deuterated drugs (e.g., this compound, CTP-656) can identify structural alerts for toxicity .

Q. Methodological Guidance for Future Studies

  • Metabolic Profiling: Use stable isotope-resolved metabolomics (SIRM) to track deuterium retention and metabolite flux.
  • Data Contradiction Analysis: Apply Bradford-Hill criteria to assess causality in toxicity studies, emphasizing dose-response consistency and biological plausibility .
  • Reproducibility: Document synthetic protocols for deuterated compounds in full (e.g., reaction conditions, isotopic purity) to enable replication .

Propiedades

Número CAS

35523-45-6

Fórmula molecular

C3H6FNO2

Peso molecular

108.09 g/mol

Nombre IUPAC

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid

InChI

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D

Clave InChI

UYTSRQMXRROFPU-LIIDHCAMSA-N

SMILES

C(C(C(=O)O)N)F

SMILES isomérico

[2H][C@@](CF)(C(=O)O)N

SMILES canónico

C(C(C(=O)O)N)F

Apariencia

Solid powder

Key on ui other cas no.

97613-64-4
35523-45-6

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MK641;  MK641;  MK641;  Fludalanine;  3-Fluoro-D-(2-2H)alanine;  D-Alanine-2-d, 3-fluoro-.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fludalanine
Reactant of Route 2
Fludalanine
Reactant of Route 3
Fludalanine
Reactant of Route 4
Fludalanine
Reactant of Route 5
Fludalanine
Reactant of Route 6
Fludalanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.